Boc-tyr-D-ala-gly-OH
Overview
Description
“Boc-Tyr-D-Ala-Gly” is an N-terminal protected tripeptide . It is useful in solid-phase peptide synthesis (Boc-SPPS) and may be used in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide .
Synthesis Analysis
The synthesis of “Boc-Tyr-D-Ala-Gly” involves the use of Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group . The synthesis of this peptide requires a solution phase because routine synthesis on a polymeric support is not possible .Molecular Structure Analysis
The empirical formula of “Boc-Tyr-D-Ala-Gly” is C19H27N3O7 . Its CAS Number is 64410-47-5, and its molecular weight is 409.43 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Tyr-D-Ala-Gly” include the protection of certain amino and carboxyl groups during the synthesis of a peptide . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives .Physical And Chemical Properties Analysis
“Boc-Tyr-D-Ala-Gly” has a molecular weight of 409.43 . It should be stored at a temperature of -20°C .Scientific Research Applications
1. Antioxidant Dipeptide Precursor Synthesis
- Application Summary : Boc-tyr-D-ala-gly-OH is used in the synthesis of an important antioxidant dipeptide precursor, BOC-Tyr-Ala .
- Methods of Application : The synthesis is achieved via a kinetically controlled enzymatic peptide synthesis reaction, catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The reaction conditions are optimized to be: 30 °C, pH 9.5, organic phase (methanol)/aqueous phase = 1:20, BOC-Tyr-OMe 0.05 mol/L, Ala 0.5 mol/L, and a reaction time of 12 h .
- Results or Outcomes : Under these conditions, the dipeptide yield reached 49.84% .
2. Environmentally Conscious Peptide Synthesis
- Application Summary : Boc-tyr-D-ala-gly-OH is used in environmentally conscious peptide synthesis .
- Methods of Application : The synthesis involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .
- Results or Outcomes : This method reduces the use of organic solvents, which ultimately undergo combustion for disposal, contributing to the development of environmentally conscious chemical synthesis .
3. Synthesis of Tripeptide H-Gly-Pro-Glu-OH
- Application Summary : Boc-tyr-D-ala-gly-OH is used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
When handling “Boc-Tyr-D-Ala-Gly”, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions of “Boc-Tyr-D-Ala-Gly” could involve its use in the synthesis of opioid activity containing peptides such as the biphalin molecule, enkephalins, and tetrapeptide hydrazide . Additionally, the development of environmentally conscious chemical synthesis that does not involve organic solvents is a potential future direction .
properties
IUPAC Name |
2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25)/t11-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKCPNFSGFGLGV-RISCZKNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-tyr-D-ala-gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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